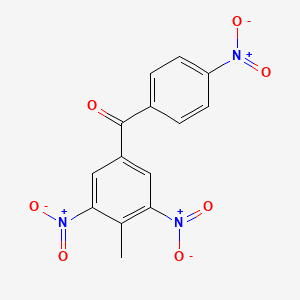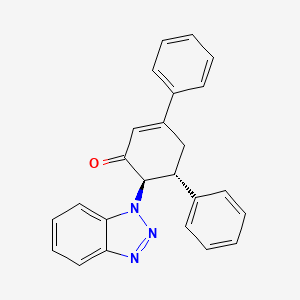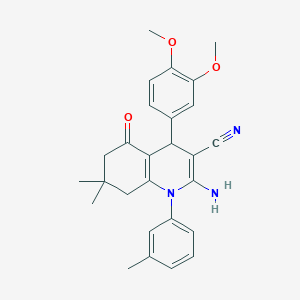![molecular formula C28H25N3O3 B11533535 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11533535.png)
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with dimethylamino and methoxyphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE typically involves the formation of Schiff bases through the condensation of an aldehyde with an amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C28H25N3O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
InChI |
InChI=1S/C28H25N3O3/c1-31(2)22-11-5-19(6-12-22)18-30-28-25(17-29)26(20-7-13-23(32-3)14-8-20)27(34-28)21-9-15-24(33-4)16-10-21/h5-16,18H,1-4H3/b30-18+ |
InChI Key |
CIYZJXVJWXVQTI-UXHLAJHPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11533461.png)


![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide](/img/structure/B11533474.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533488.png)
![2-chloro-5-(5-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B11533494.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11533502.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533505.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11533517.png)
![(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11533523.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533525.png)
![2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11533530.png)
